molecular formula C16H24N4O4 B2971861 ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2097857-45-7

ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2971861
CAS No.: 2097857-45-7
M. Wt: 336.392
InChI Key: ZOERRTRBIOYFTO-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrrolidine ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistency and purity of the final product. Solvent extraction and purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate.

Uniqueness

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

ethyl 5-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-6-24-15(23)9-7-18-20(5)12(9)19-14(22)11-10(16(2,3)4)8-17-13(11)21/h7,10-11H,6,8H2,1-5H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOERRTRBIOYFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2C(CNC2=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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